molecular formula C9H14O5 B2736490 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol CAS No. 340184-62-5

2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B2736490
CAS No.: 340184-62-5
M. Wt: 202.206
InChI Key: BPBJGGHUEPPCNZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound with the molecular formula C9H14O5 . This compound is characterized by its unique structure, which includes an oxirane ring and a tetrahydrofurodioxolane moiety. It is often used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common synthetic route includes the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol include:

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

2,2-dimethyl-5-(oxiran-2-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-7-5(10)6(4-3-11-4)12-8(7)14-9/h4-8,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBJGGHUEPPCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C3CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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